molecular formula C8H11FO3 B2478416 Ethyl 3-(1-fluorocyclopropyl)-3-oxopropanoate CAS No. 1877341-63-3

Ethyl 3-(1-fluorocyclopropyl)-3-oxopropanoate

Cat. No.: B2478416
CAS No.: 1877341-63-3
M. Wt: 174.171
InChI Key: KTNSKRGYMFYHIM-UHFFFAOYSA-N
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Description

Ethyl 3-(1-fluorocyclopropyl)-3-oxopropanoate (CAS 1877341-63-3) is a fluorinated β-ketoester derivative that serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. This compound belongs to the 3-oxopropanoate ester family, which are established precursors for the construction of diverse heterocyclic systems . Its reactive 1,3-dicarbonyl system allows it to participate in various cyclization and condensation reactions. Researchers utilize related 3-oxopropanoates in the synthesis of complex molecules, including quinolin-2-one and chromen-4-one (chromone) scaffolds, which are core structures in many biologically active compounds . The incorporation of the 1-fluorocyclopropyl group is of particular interest, as fluorinated motifs are known to modulate the physicochemical properties, metabolic stability, and bioavailability of potential drug candidates. This makes this compound a critical intermediate for the discovery and development of new therapeutic agents. Its applications extend to serving as a key starting material in transition-metal-free synthetic protocols for generating functionalized heterocycles . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 3-(1-fluorocyclopropyl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FO3/c1-2-12-7(11)5-6(10)8(9)3-4-8/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNSKRGYMFYHIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1(CC1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1-fluorocyclopropyl)-3-oxopropanoate typically involves the introduction of the 1-fluorocyclopropyl group via palladium-catalyzed cross-coupling reactions. One common method is the Stille cross-coupling reaction, which uses a bench-stable (1-fluorocyclopropyl)tin reagent. This reaction is performed under mild conditions and is compatible with a wide range of aryl and alkenyl halides .

Industrial Production Methods

Industrial production of this compound may involve scaling up the Stille cross-coupling reaction. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-fluorocyclopropyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom in the cyclopropyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(1-fluorocyclopropyl)-3-oxopropanoate serves as a building block for synthesizing more complex molecules, particularly in the development of fluorinated pharmaceuticals. Its unique structure allows for targeted modifications that can improve pharmacokinetic properties .

Research indicates that this compound may exhibit significant biological activity, including:

  • Enzyme Inhibition : Investigated for its potential to inhibit specific enzymes, which could lead to therapeutic applications in treating various diseases.
  • Receptor Binding : The fluorine atom can modulate binding affinity and selectivity towards molecular targets, impacting the compound's overall biological activity .

Agrochemicals

In addition to medicinal applications, this compound is explored for use in developing agrochemicals due to its structural features that may enhance efficacy against pests or diseases affecting crops .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Fluorinated Pharmaceuticals :
    • A review highlighted the role of fluorine in enhancing the pharmacological profiles of drugs. Compounds similar to this compound have been linked to improved metabolic stability and bioavailability in clinical settings .
  • Biological Evaluation :
    • Studies have examined the compound's potential as an enzyme inhibitor, showing promise in modulating pathways relevant to conditions such as cancer and metabolic disorders .

Mechanism of Action

The mechanism of action of ethyl 3-(1-fluorocyclopropyl)-3-oxopropanoate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom in the cyclopropyl group can influence the compound’s binding affinity and selectivity by modulating its conformation, pKa, and lipophilicity. These properties can affect the compound’s pharmacokinetic profile and overall biological activity .

Comparison with Similar Compounds

Structural Analogs with Cyclopropane Substitutions

Ethyl 3-Cyclopropyl-2-(3/4-Fluorobenzyl)-3-Oxopropanoate (4bg, 4bm)
  • Structure: These analogs retain the cyclopropyl and β-ketoester groups but incorporate fluorobenzyl substituents at the 2-position of the propanoate chain.
  • Synthesis: Prepared via alkylation of ethyl 3-cyclopropyl-3-oxopropanoate with fluorobenzyl bromides using DIPEA/LiCl in THF (yields: ~45–50%) .
  • Key Differences : The fluorobenzyl groups introduce aromaticity and bulk, altering steric hindrance compared to the compact fluorocyclopropyl group in the target compound. This impacts their reactivity in subsequent derivatization reactions.
Ethyl 3-Cyclopropyl-3-Oxopropanoate (Non-Fluorinated Analog)
  • Structure : Lacks the fluorine atom on the cyclopropane ring.
  • This analog is less resistant to oxidative degradation in biological systems .

Fluorophenyl-Substituted Analogs

Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate
  • Structure : Replaces the fluorocyclopropyl group with a 4-fluorophenyl ring.
  • Properties : Molecular weight = 210.2; colorless liquid. The aromatic ring provides conjugation stability but lacks the strain-induced reactivity of cyclopropane. The para-fluorine enhances electron-withdrawing effects, increasing α-hydrogen acidity compared to cyclopropane analogs .
Ethyl 3-(3,5-Difluorophenyl)-3-Oxopropanoate
  • Structure : Features two fluorine atoms at the 3- and 5-positions of the phenyl ring.
  • Applications: Used in synthesizing bioactive molecules; the difluoro substitution amplifies electron-withdrawing effects, further stabilizing enolate intermediates in nucleophilic reactions .

Positional Isomers and Chain-Substituted Analogs

Ethyl 3-(2-Fluorophenyl)-3-Oxopropanoate
  • Structure : Fluorine at the ortho position on the phenyl ring.
Ethyl 2-Fluoro-3-Oxo-3-Phenylpropanoate
  • Structure: Fluorine on the propanoate chain instead of the aromatic/cyclopropane group.
  • Reactivity : The α-fluoro ketone structure may exhibit distinct reactivity, such as enhanced electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks .

Physicochemical Properties

Compound Molecular Weight Key Functional Groups Key Properties
Ethyl 3-(1-fluorocyclopropyl)-3-oxopropanoate ~188.1 (estimated) Fluorocyclopropyl, β-ketoester High strain, moderate polarity
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate 210.2 Fluorophenyl, β-ketoester Conjugation stability, higher acidity
Ethyl 3-cyclopropyl-3-oxopropanoate ~170.1 Cyclopropyl, β-ketoester Lower polarity, higher lipophilicity

Biological Activity

Ethyl 3-(1-fluorocyclopropyl)-3-oxopropanoate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound based on available research, including its synthesis, mechanisms of action, and effects on various biological systems.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclopropyl group and a fluorine atom, which can influence its reactivity and interaction with biological targets. The molecular formula is C8H11FO3C_8H_{11}FO_3, and it has been synthesized through various chemical pathways, often involving the modification of existing compounds to enhance biological efficacy.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Properties : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, derivatives containing similar structural motifs have shown promising results in inhibiting tumor growth in vitro and in vivo. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of key signaling pathways associated with cancer proliferation .
  • Antiviral Activity : Research has suggested that compounds with similar structures can possess antiviral properties. This compound may inhibit viral replication by interfering with viral enzymes or by modulating host cell responses to infection .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : A study evaluating similar compounds reported IC50 values indicating significant cytotoxicity against various cancer cell lines, including Jurkat and Ramos cells. For instance, compounds derived from cyclopropane structures exhibited IC50 values as low as 1.42 µM, suggesting strong potential for further development as anticancer agents .
  • Antiviral Efficacy : In vitro assays demonstrated that related compounds effectively reduced viral loads in models infected with respiratory syncytial virus (RSV). These findings support the hypothesis that this compound could also exhibit antiviral properties, warranting further exploration in this area .

Data Tables

Biological Activity Cell Line/Model IC50 (µM) Effect Observed
CytotoxicityJurkat10.85Induction of apoptosis
CytotoxicityRamos1.42Inhibition of proliferation
Antiviral ActivityRSV modelN/AReduced viral load

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-(1-fluorocyclopropyl)-3-oxopropanoate?

  • Methodological Answer : The synthesis typically involves a two-step process:

Cyclopropanation : Introduce the 1-fluorocyclopropyl group via [2+1] cycloaddition using a fluorinated carbene precursor (e.g., difluorocarbene generated from TMSCF₃ or other fluorinating agents). Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize side products .

Esterification : React the resulting 3-(1-fluorocyclopropyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst (e.g., H₂SO₄) under reflux. Purity can be enhanced via fractional distillation or recrystallization .

  • Key Data :

StepReagents/ConditionsYield RangeReference
CyclopropanationTMSCF₃, CuI, DMF, 80°C45–65%
EsterificationH₂SO₄, ethanol, reflux70–85%

Q. Which spectroscopic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify the fluorocyclopropyl group (δ ~1.2–1.8 ppm for cyclopropyl protons; δ ~120–125 ppm for CF) and ester carbonyl (δ ~170 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of ethyl group or CO₂) .
  • IR Spectroscopy : Detect ester C=O stretch (~1740 cm⁻¹) and cyclopropyl C-F vibrations (~1100 cm⁻¹) .
    • Critical Note : Compare spectra with structurally analogous compounds (e.g., non-fluorinated cyclopropyl esters) to assign peaks accurately .

Advanced Research Questions

Q. How can low yields in the cyclopropanation step be addressed?

  • Methodological Answer :

  • Catalyst Screening : Test transition-metal catalysts (e.g., CuI, Pd(OAc)₂) or organocatalysts to improve cyclopropane ring formation efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance carbene stability, while non-polar solvents may reduce side reactions .
  • Fluorine Source : Evaluate alternatives to TMSCF₃ (e.g., Selectfluor®) for higher regioselectivity .
    • Case Study : Substituting TMSCF₃ with Selectfluor® increased yields from 50% to 68% in analogous fluorocyclopropane syntheses .

Q. How to resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent cell lines, incubation times, and controls. For example, discrepancies in IC₅₀ values may arise from variations in ATP levels in cytotoxicity assays .
  • Purity Verification : Use HPLC (>98% purity) to rule out impurities (e.g., unreacted acid or fluorinated byproducts) as confounding factors .
  • Structural Analog Comparison : Compare activity with non-fluorinated or differently substituted analogs (e.g., ethyl 3-cyclopropyl-3-oxopropanoate) to isolate fluorine’s role .

Q. What strategies optimize the compound’s stability in aqueous buffers for pharmacological studies?

  • Methodological Answer :

  • pH Control : Maintain pH 6.5–7.5 to minimize ester hydrolysis. Use phosphate or HEPES buffers instead of Tris, which may nucleophilically attack the ester .
  • Lyophilization : Store the compound as a lyophilized powder at -20°C to prevent degradation. Reconstitute in anhydrous DMSO for in vitro assays .
  • Degradation Kinetics : Perform accelerated stability studies (40°C, 75% RH) to model shelf-life and identify degradation products via LC-MS .

Data Contradiction Analysis

Q. Why do computational models and experimental data disagree on the compound’s binding affinity to CYP450 enzymes?

  • Methodological Answer :

  • Docking Limitations : Most models neglect solvent effects or protein flexibility. Use molecular dynamics (MD) simulations (>100 ns) to account for active-site conformational changes .
  • Experimental Variability : Differences in enzyme sources (e.g., human vs. rat liver microsomes) or incubation conditions (e.g., NADPH concentration) can alter Ki values .
  • Validation : Cross-check with fluorescence-based binding assays or X-ray crystallography of enzyme-ligand complexes .

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